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Summary of Clinical Dosing and Efficacy Data

Dose . . . -
Trial Design Key Efficacy Findings Notes
(BID)
200 Open-label, 6 patients, 2-week Mean AF Burden reduced  Preliminary study; AF burden
mg treatment period [1] from 20.3% to 5.2% (p < increased during washout
0.005) [1]. [1].
400 Randomized, double-blind, Median AF Burden Dose-response relationship
mg placebo-controlled, 12-week reduced by 54% vs. was statistically significant (p
treatment (n=72) [2] placebo (p = 0.01) [2]. < 0.001) [2].
600 Randomized, double-blind, Median AF Burden Both number and duration of
mg placebo-controlled, 12-week reduced by 74% vs. AF episodes were reduced
treatment (n=72) [2] placebo (p = 0.001) [2]. [2].

Detailed Experimental Protocol for Pacemaker-Based
Studies
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The following workflow outlines a standardized clinical trial protocol used to evaluate budiodarone's

efficacy, utilizing continuous monitoring via implanted pacemakers [2] [1].

Budiodarone Clinical Trial Workflow
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Key Methodological Details:
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e Patient Population: The studies enrolled patients with paroxysmal atrial fibrillation (PAF) who
already had a clinically indicated, advanced dual-chamber pacemaker implanted [2] [1]. All previous
antiarrhythmic drugs (AADs) were stopped for more than five half-lives prior to baseline (and more
than 3 months for amiodarone) [2].

e Dosing Regimen: The oral budiodarone (or placebo) was administered twice daily (BID). The drug
was supplied as a tartrate salt [3]. Patent literature suggests formulations may utilize solutions with
cosolvents like benzyl alcohol to enhance solubility and stability [4] [5].

o Efficacy Monitoring & Endpoint: The pacemaker's internal memory was used to continuously log
and store electrograms (EGMs). The atrial tachycardialatrial fibrillation burden (AT/AFB), defined
as the percentage of time a patient is in AF, was the primary efficacy endpoint. Stored EGMs were
adjudicated by blinded reviewers to confirm the rhythm [2]. This provides a highly accurate and
objective measure of drug effect.

o Safety Monitoring: Studies included safety assessments conducted at regular intervals (e.g., every 4
weeks), including standard clinical and laboratory evaluations [2].

Mechanism of Action and Rationale for Dosing

Budiodarone is a structural analogue of amiodarone designed to retain its efficacy while offering a more
favorable safety profile, largely due to its significantly shorter half-life (~7 hours vs. weeks for amiodarone)

[3]. Its broad electrophysiological profile underpins its efficacy and dosing strategy [3]:

e Multi-Channel Blockade: It inhibits potassium channels (prolonging action potential duration), as
well as sodium and calcium channels.

¢ Physiological Effects: This results in a increased atrial myocyte refractory period and a dose-
dependent decrease in heart rate, which collectively reduce the likelihood and sustenance of atrial
fibrillation.

The BID dosing regimen is necessary to maintain stable drug concentrations throughout the day, given the
short half-life. The dose-dependent response observed in clinical trials supports the need for careful dose

titration to optimize therapeutic effect [2].

Application Notes for Research and Development

e Formulation Considerations: Budiodarone's physicochemical properties may present challenges
for oral formulation. Patent data indicates that stable solutions can be prepared using benzyl alcohol
as a primary solvent, often in combination with cosolvents like propylene glycol, ethanol, or
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polyethylene glycol [4] [5]. These formulations can be filled into soft gelatin capsules for oral
administration.

¢ Objective Efficacy Assessment: The use of implanted pacemakers with diagnostic capabilities
sets a high standard for evaluating AF burden. This methodology minimizes recall and reporting bias,
providing a robust and continuous dataset for assessing antiarrhythmic drug efficacy [2] [1].

¢ Analysis of Pacemaker Data: Researchers should establish a predefined process for blinded EGM
review. The analysis should focus not only on AF burden but also on secondary endpoints such as
the number of AF episodes and their mean duration, which were also shown to be reduced by
budiodarone [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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